molecular formula C19H21NO6 B284463 2-(4-Ethoxyanilino)-2-oxoethyl 2,6-dimethoxybenzoate

2-(4-Ethoxyanilino)-2-oxoethyl 2,6-dimethoxybenzoate

Cat. No. B284463
M. Wt: 359.4 g/mol
InChI Key: GFUAGHUBEJSWMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethoxyanilino)-2-oxoethyl 2,6-dimethoxybenzoate, also known as EDDM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Mechanism of Action

The exact mechanism of action of 2-(4-Ethoxyanilino)-2-oxoethyl 2,6-dimethoxybenzoate is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in cell growth and inflammation. Specifically, 2-(4-Ethoxyanilino)-2-oxoethyl 2,6-dimethoxybenzoate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
2-(4-Ethoxyanilino)-2-oxoethyl 2,6-dimethoxybenzoate has been found to have a variety of biochemical and physiological effects, including the inhibition of cell growth and the reduction of inflammation. Additionally, 2-(4-Ethoxyanilino)-2-oxoethyl 2,6-dimethoxybenzoate has been found to have antioxidant properties, which may contribute to its potential anti-cancer effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-Ethoxyanilino)-2-oxoethyl 2,6-dimethoxybenzoate in lab experiments is its relatively low toxicity compared to other compounds with similar effects. However, 2-(4-Ethoxyanilino)-2-oxoethyl 2,6-dimethoxybenzoate can be difficult to synthesize, which may limit its use in certain experiments. Additionally, the exact mechanism of action of 2-(4-Ethoxyanilino)-2-oxoethyl 2,6-dimethoxybenzoate is not fully understood, which may make it difficult to interpret results from experiments using this compound.

Future Directions

There are a number of potential future directions for research on 2-(4-Ethoxyanilino)-2-oxoethyl 2,6-dimethoxybenzoate. One area of interest is in the development of new anti-cancer therapies based on the compound. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-Ethoxyanilino)-2-oxoethyl 2,6-dimethoxybenzoate and its potential applications in the treatment of inflammatory diseases. Finally, there may be potential for the development of new synthetic methods for the compound that could make it more widely available for research purposes.

Synthesis Methods

The synthesis of 2-(4-Ethoxyanilino)-2-oxoethyl 2,6-dimethoxybenzoate can be achieved through a multi-step process involving the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 4-ethoxyaniline. The final product is obtained through the reaction of this intermediate with ethyl oxalyl chloride.

Scientific Research Applications

2-(4-Ethoxyanilino)-2-oxoethyl 2,6-dimethoxybenzoate has been found to have a variety of potential applications in scientific research. One area of interest is in the study of cancer, as 2-(4-Ethoxyanilino)-2-oxoethyl 2,6-dimethoxybenzoate has been found to inhibit the growth of cancer cells in vitro. Additionally, 2-(4-Ethoxyanilino)-2-oxoethyl 2,6-dimethoxybenzoate has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

Molecular Formula

C19H21NO6

Molecular Weight

359.4 g/mol

IUPAC Name

[2-(4-ethoxyanilino)-2-oxoethyl] 2,6-dimethoxybenzoate

InChI

InChI=1S/C19H21NO6/c1-4-25-14-10-8-13(9-11-14)20-17(21)12-26-19(22)18-15(23-2)6-5-7-16(18)24-3/h5-11H,4,12H2,1-3H3,(H,20,21)

InChI Key

GFUAGHUBEJSWMR-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)COC(=O)C2=C(C=CC=C2OC)OC

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC(=O)C2=C(C=CC=C2OC)OC

Origin of Product

United States

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